Ethyl 2-(2,6-dichlorophenoxy)acetate
Description
Structural and Chemical Context within Aryloxyacetate Ester Chemistry
Ethyl 2-(2,6-dichlorophenoxy)acetate belongs to the family of aryloxyacetate esters. Its core structure is characterized by a central phenoxy group, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions. This dichlorinated phenyl ring is connected via an ether linkage to an acetic acid ethyl ester moiety. The systematic IUPAC name for the compound is this compound, and it is identified by the CAS Registry Number 40311-72-6. vulcanchem.comchemsrc.com
The molecular structure, featuring a 2,6-dichlorophenoxy group bonded to an acetoxyethyl chain, imparts specific chemical properties to the molecule. vulcanchem.com The presence of two chlorine atoms in the ortho positions relative to the ether linkage creates steric hindrance, which can influence its reactivity in chemical syntheses. The electron-withdrawing nature of the chlorine atoms also affects the electron density of the aromatic ring and the acidity of the parent carboxylic acid, 2-(2,6-dichlorophenoxy)acetic acid.
The synthesis of aryloxyacetate esters, including this compound, is most commonly achieved through Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with an alkyl haloacetate. researchgate.net For this compound, typical precursors include 2,6-dichlorophenol (B41786) and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). chemsrc.com The reaction is generally conducted in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Phase-transfer catalysis and microwave irradiation have been explored to improve the efficiency and yield of such syntheses for related aryloxyacetates. researchgate.net An alternative patented synthesis route begins with 3,5-dichloro-4-hydroxybenzoic acid, which undergoes decarboxylation followed by alkylation with ethyl chloroacetate. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | vulcanchem.com |
| Average Mass | 249.087 g/mol | vulcanchem.com |
| Monoisotopic Mass | 248.0007 Da | vulcanchem.com |
| CAS Registry Number | 40311-72-6 | vulcanchem.comchemsrc.com |
Table 2: Common Precursors for the Synthesis of this compound
| Precursor | CAS Number | Source |
|---|---|---|
| 2,6-Dichlorophenol | 87-65-0 | chemsrc.com |
| Ethyl chloroacetate | 105-39-5 | chemsrc.com |
| Ethyl bromoacetate | 105-36-2 | chemsrc.com |
Research Significance and Existing Knowledge Gaps
The research significance of this compound is primarily understood through the lens of its chemical class, the aryloxyacetic acids and their derivatives. The parent acid of the widely known herbicide 2,4-D is (2,4-dichlorophenoxy)acetic acid, a compound that has been studied extensively for its biological activity as a synthetic auxin and its environmental impact. wikipedia.orgnih.gov Research into derivatives of 2,4-D has explored their potential as anti-inflammatory agents. mdpi.com
However, there is a notable scarcity of dedicated academic research focusing specifically on the biological activities or material applications of this compound. Much of the available information is confined to chemical supplier catalogs and patents describing synthesis methods. vulcanchem.comchemsrc.com While the broader family of aryloxyacetic acids has been investigated for various applications, including as plant growth regulators and potential pharmaceuticals, the specific substitution pattern of this compound (with chlorine atoms at the 2 and 6 positions) distinguishes it from more commonly studied isomers like the 2,4-dichloro and 2,4,5-trichloro derivatives. researchgate.net
This points to a significant knowledge gap in the scientific literature. There is a lack of published studies investigating the unique properties that may arise from the 2,6-dichloro substitution pattern in this ester form. Potential areas for future research could include:
Biological Screening: Investigating its potential herbicidal, fungicidal, or other pesticidal activities, comparing its efficacy and selectivity to well-known analogues like 2,4-D esters.
Pharmacological Evaluation: Exploring potential interactions with biological targets, such as enzymes or receptors, given that other aryloxyacetic acid derivatives have shown activity as selective COX-2 inhibitors or have been studied for other therapeutic effects. mdpi.com
Material Science: Assessing its utility as a building block or intermediate in the synthesis of more complex molecules or polymers.
Conformational Analysis: Detailed structural studies, such as X-ray crystallography, could provide insights into how the 2,6-dichloro substitution affects the molecule's three-dimensional shape and crystal packing, which can be correlated with its physical properties and biological activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNYKYRPQGNADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403824 | |
| Record name | Ethyl 2-(2,6-dichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40311-72-6 | |
| Record name | Ethyl 2-(2,6-dichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Derivatization of Ethyl 2 2,6 Dichlorophenoxy Acetate
Investigation of Synthetic Routes for 2-(2,6-Dichlorophenoxy)acetic Acid Esters
The formation of Ethyl 2-(2,6-dichlorophenoxy)acetate is predominantly achieved through two main synthetic pathways: the direct esterification of 2-(2,6-dichlorophenoxy)acetic acid and the condensation of a 2,6-dichlorophenol (B41786) salt with an ethyl haloacetate.
The conversion of 2-(2,6-dichlorophenoxy)acetic acid to its corresponding ethyl ester is a fundamental process. Several standard esterification methods are applicable.
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is typically driven forward by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. masterorganicchemistry.comlibretexts.org
Lewis Acid Catalysis : Lewis acids can also catalyze the esterification. For the related 2,4-dichlorophenoxyacetic acid, ferric chloride (FeCl₃) has been used as a catalyst for esterification with butanol. who.int Other Lewis acids like bismuth(III) triflate (Bi(OTf)₃) have been explored for general esterification, though they can sometimes promote side reactions like ether formation. rug.nl
Derivatization via Acid Chlorides : A highly effective, albeit multi-step, method involves converting the carboxylic acid to its more reactive acid chloride. This is typically done using thionyl chloride (SOCl₂). researchgate.net The resulting 2-(2,6-dichlorophenoxy)acetyl chloride can then be reacted with ethanol to yield the ethyl ester with high purity. This method avoids the equilibrium limitations of Fischer esterification.
The synthesis of this compound often proceeds directly from key precursors, bypassing the isolation of the intermediate carboxylic acid. The most common precursors are 2,6-dichlorophenol and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). chemsrc.com
This reaction is a variation of the Williamson ether synthesis , where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com
The general reaction is as follows: 2,6-Dichlorophenol is first deprotonated by a base to form the 2,6-dichlorophenoxide anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate in an Sₙ2 reaction, forming the ether linkage and yielding the final product. byjus.comyoutube.com
Optimization of this synthesis involves careful selection of the base, solvent, and reaction temperature to maximize yield and minimize side reactions.
Interactive Data Table: Optimized Conditions for Williamson Ether Synthesis of Phenoxyacetates
| Parameter | Condition | Rationale/Effect | Source |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base, effective in deprotonating the phenol (B47542) without being overly reactive. Commonly used in polar aprotic solvents. | researchgate.net |
| Solvent | Dimethylformamide (DMF), Acetone, Acetonitrile (B52724) | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic. masterorganicchemistry.com | researchgate.net |
| Alkylating Agent | Ethyl Chloroacetate, Ethyl Bromoacetate | Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to faster reaction times but also potentially more side products. | chemsrc.com |
| Temperature | 50–110°C | The reaction is typically heated to ensure a reasonable rate. The specific temperature depends on the reactivity of the substrates and the solvent used. | byjus.comresearchgate.net |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | In industrial settings, phase transfer catalysts can be used to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide solution. |
A patented method for a similar compound involves reacting a phenolate (B1203915) with ethyl chloroacetate in the presence of potassium carbonate, with ethyl acetate (B1210297) as a co-solvent, at reflux (50–80°C) for 2 hours. vulcanchem.com
Exploration of Derivatization Strategies for Structural Modification
Once synthesized, this compound can undergo further chemical transformations to create new derivatives. These modifications primarily target the ester functional group.
Hydrolysis (Saponification) : The most fundamental derivatization is the hydrolysis of the ester back to the parent carboxylic acid, 2-(2,6-dichlorophenoxy)acetic acid. This is typically achieved under basic conditions (saponification) by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). bettimycoach.comlibretexts.org The reaction is essentially irreversible and yields the sodium salt of the carboxylic acid, which can then be acidified to obtain the free acid. libretexts.org The hydrolysis of similar phenoxyacetic acid esters is known to be pH-dependent, with the rate increasing in alkaline conditions. inchem.orgresearchgate.net
Transesterification : The ethyl group of the ester can be exchanged for a different alkyl group by reacting this compound with another alcohol in the presence of an acid or base catalyst. This process, known as transesterification, allows for the synthesis of a variety of other esters of 2-(2,6-dichlorophenoxy)acetic acid.
Amidation : The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or catalysts to proceed, as amines are less nucleophilic than alkoxides. A more common route to amides is via the acid chloride intermediate. researchgate.net
Reduction : The ester group can be reduced to a primary alcohol, yielding 2-(2,6-dichlorophenoxy)ethanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. This creates a new functional group, an alcohol, which can be used for further derivatization.
These derivatization strategies allow for the structural modification of this compound, enabling the synthesis of a library of related compounds with potentially different chemical and physical properties.
Iii. Environmental Transformation and Degradation of Ethyl 2 2,6 Dichlorophenoxy Acetate
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the transformation of a chemical substance through non-biological pathways, primarily photolysis and hydrolysis. While specific kinetic data for Ethyl 2-(2,6-dichlorophenoxy)acetate is limited, the behavior of structurally similar compounds, such as esters of 2,4-dichlorophenoxyacetic acid (2,4-D), provides valuable insights into its likely environmental transformation.
Photolysis, or the decomposition of molecules by light, can be a significant degradation pathway for phenoxyacetic acid herbicides in sunlit environments. For instance, the photolysis of 2,4-D esters can lead to the formation of various products, including the parent acid and other chlorinated compounds. inchem.org
Table 1: Photodegradation Half-life of a Structurally Similar Compound
| Compound | Conditions | Half-life (days) | Reference |
|---|---|---|---|
| 2,4-D ethylhexyl ester | Natural sunlight, water-sediment system | 128.2 | inchem.org |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid (2,6-dichlorophenoxyacetic acid) and an alcohol (ethanol). This process is a primary pathway for the transformation of phenoxyacetic acid esters in aqueous environments. researchgate.net
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slow in neutral and acidic water but is accelerated under alkaline conditions. uv.esscihub.orguobaghdad.edu.iqdergipark.org.trsfu.ca In soil, the rate of ester hydrolysis is also affected by soil moisture, with decreasing moisture content leading to a slower rate of degradation. researchgate.net The molecular weight of the alcohol portion of the ester can also influence the hydrolysis rate. researchgate.net
While specific rate constants for the hydrolysis of this compound were not found in the available literature, the general principles of ester hydrolysis suggest that it will be more stable in acidic and neutral waters and will degrade more rapidly in alkaline environments. The primary degradation product of hydrolysis would be 2,6-dichlorophenoxyacetic acid.
Biotic Degradation and Bioremediation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of chlorinated aromatic compounds. The focus here is on the degradation of related 2,6-dichlorinated aromatic compounds, as they are expected products of the initial transformation of this compound.
The biodegradation of chlorinated phenols, such as 2,6-dichlorophenol (B41786) (2,6-DCP), has been the subject of numerous studies, providing a basis for understanding the potential bioremediation of environments contaminated with this compound.
Several microbial consortia and isolated strains have been identified with the ability to degrade 2,6-DCP. These microorganisms utilize the compound as a source of carbon and energy.
Ralstonia sp. strain RK1 : An aerobic bacterium isolated from freshwater sediment was found to completely mineralize 2,6-DCP. researchgate.net This strain can utilize 2,6-DCP as its sole carbon and energy source. researchgate.net
Trichoderma longibraciatum : A fungus isolated from industrial soil demonstrated the ability to tolerate and degrade high concentrations of 2,6-DCP. inchem.orgnih.gov This fungus can utilize 2,6-DCP for its growth. inchem.org
Microbial Consortia from Estuarine Sediment : Anaerobic microbial consortia from estuarine sediments have been shown to reductively dechlorinate monochlorophenols and 2,6-dichlorophenol under methanogenic conditions. juniperpublishers.com
Table 2: Microorganisms Capable of Degrading 2,6-Dichlorophenol
| Microorganism | Type | Degradation Condition | Reference |
|---|---|---|---|
| Ralstonia sp. strain RK1 | Bacterium | Aerobic | researchgate.net |
| Trichoderma longibraciatum | Fungus | Aerobic | inchem.orgnih.gov |
| Estuarine Sediment Consortia | Mixed Microbial Community | Anaerobic (Methanogenic) | juniperpublishers.com |
The microbial degradation of chlorinated phenols is facilitated by specific enzymatic systems that catalyze key steps in the breakdown of these toxic compounds.
Peroxidases and Laccases : White-rot fungi, such as Phanerochaete chrysosporium, are known to produce extracellular enzymes like lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) that can initiate the degradation of chlorinated phenols. nih.gov Laccases, produced by various fungi including Ganoderma lucidum and bacteria, are also effective in the degradation of chlorophenols. nih.govresearchgate.net These enzymes catalyze the oxidation of phenolic compounds, often leading to their polymerization and detoxification.
Reductive Dehalogenases : Under anaerobic conditions, reductive dechlorination is a key step. In this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This reaction is catalyzed by reductive dehalogenases.
Monooxygenases and Dioxygenases : Aerobic degradation pathways often involve monooxygenases and dioxygenases. For instance, the degradation of 2,4,6-trichlorophenol (B30397) in Ralstonia eutropha involves a hydroxyquinol pathway, indicating the action of dioxygenases that cleave the aromatic ring. uv.es
The degradation of 2,6-DCP by Trichoderma longibraciatum is thought to be initiated by hydroxyl radicals that attack the aromatic ring, leading to the release of chloride ions and subsequent ring cleavage. nih.gov In Ralstonia sp. strain RK1, the degradation of 2,6-DCP proceeds with the stoichiometric release of chloride ions. researchgate.net
Environmental Factors Influencing Biotransformation Rates
The rate at which microorganisms can break down dichlorophenoxyacetic acid is not constant; it is profoundly influenced by a variety of environmental conditions. The interplay of these factors determines the compound's persistence and potential for migration in ecosystems. Studies on the analogous compound 2,4-D have identified several key variables. nih.gov
Microbial Populations: The presence of specific microorganisms capable of degrading the compound is the most crucial factor. Soils with a history of exposure to phenoxy herbicides often exhibit enhanced degradation rates due to the acclimation and proliferation of these specialized microbes. inchem.org
Temperature: Microbial activity is temperature-dependent. The degradation rate of 2,4-D generally increases with temperature within an optimal range for microbial growth, slowing considerably in cold conditions. nih.gov
Soil Moisture and pH: Both moisture and pH affect microbial health and enzyme function. Degradation is typically fastest in warm, moist, and near-neutral pH soils. The rate of ester hydrolysis, a precursor step to biotransformation, is also pH-dependent. researchgate.netnih.gov
Oxygen Availability: Biotransformation occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, but the rates and pathways differ significantly. Degradation is generally much more rapid in aerobic environments. The half-life of 2,4-D in aerobic soil is reported to be as short as 6.2 days, whereas under anaerobic aquatic conditions, it can extend from 41 to 333 days. cdc.govwikipedia.org
Environmental Fate Modeling and Persistence Assessment
Environmental fate modeling uses data on a chemical's properties and behavior to predict its distribution, concentration, and persistence in various environmental compartments like soil, water, and air. For dichlorophenoxyacetic acid compounds, persistence is a key output of these models and is often expressed as a degradation half-life (the time it takes for 50% of the initial amount to disappear).
A substance is considered persistent if it does not readily degrade through biotic or abiotic processes. nih.gov The persistence of 2,4-D, the model compound, varies greatly depending on the environmental compartment and the prevailing conditions.
Soil Persistence: In soil, the dominant degradation process is microbial activity. cdc.gov The half-life of 2,4-D in aerobic mineral soils is generally short, with a typical value around 6 days. wikipedia.org However, this can range from a few days in warm, microbially active soils to over a month in less favorable conditions. inchem.org Due to its relatively rapid degradation and moderate water solubility, its potential to leach into groundwater is present but can be attenuated by its short half-life. cdc.govwikipedia.org
Aquatic Persistence: In water, both biodegradation and photodegradation (breakdown by sunlight) are important fate processes. cdc.gov The aerobic aquatic metabolism half-life is around 15 days. cdc.gov Persistence is significantly longer under anaerobic conditions found in sediments or oxygen-depleted water, where half-lives can range from 41 to over 300 days. cdc.govwikipedia.org Hydrolysis of the parent acid is generally not a significant degradation pathway under typical environmental pH. cdc.gov
Air Persistence: While the parent acid has low volatility, ester formulations can enter the atmosphere through spray drift. researchgate.net In the atmosphere, vapor-phase 2,4-D is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov
Iv. Advanced Analytical Methodologies for the Quantification and Characterization of Ethyl 2 2,6 Dichlorophenoxy Acetate
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for isolating Ethyl 2-(2,6-dichlorophenoxy)acetate from complex sample matrices. When coupled with mass spectrometry, it offers a powerful tool for both quantification and identification.
Gas chromatography combined with mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of semi-volatile compounds like this compound. The methodology typically involves sample extraction with an organic solvent, followed by direct injection into the GC-MS system. env.go.jp For related phenoxy acid herbicides, derivatization may sometimes be employed to enhance volatility and thermal stability, though the ethyl ester form is generally suitable for direct analysis. env.go.jpnih.gov
Research on related dichlorinated aromatic compounds, such as 2,4-dichloroanisole (B165449) (2,4-DCA), provides a framework for the GC-MS analysis of this compound. epa.gov Typical instrument conditions involve a capillary column, such as a Durabond-5MS, which is a low-polarity column suitable for a wide range of analytes. epa.gov A splitless injection mode is often used to maximize sensitivity for trace-level analysis. epa.gov The mass spectrometer is operated in electron impact (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Related Dichlorinated Aromatic Compounds
| Parameter | Condition | Source |
|---|---|---|
| Gas Chromatograph | Agilent Model 6890A or similar | epa.gov |
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Injection Mode | Splitless | epa.gov |
| Oven Program | Example: 80°C (1.2 min), ramp at 20°C/min to 320°C, hold for 2.0 min | epa.gov |
| Mass Spectrometer | Agilent Model 5973N or similar | epa.gov |
| Ionization Mode | Electron Impact (EI) | epa.gov |
| Ions Monitored (SIM) | For a related compound (2,4-DCA): m/z 176 (quantitation), 178, 161 (confirmation) | epa.gov |
This table provides representative conditions based on the analysis of structurally similar compounds; optimization for this compound is necessary.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of phenoxyacetic acid derivatives, including their ester forms. It is particularly valuable for analyzing samples in complex matrices like soil, water, and agricultural products, sometimes requiring minimal cleanup. eurl-pesticides.eu An analytical method for 2,4-D and its transformation products, including the 2-ethylhexyl ester (a related ester), demonstrates the power of this technique. epa.gov
The common approach involves reversed-phase chromatography, often using a C8 or C18 column. epa.gov A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as acetic acid or formic acid to improve peak shape and ionization efficiency, is used for elution. epa.govepa.gov Detection is typically achieved with a tandem mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operated in negative ion mode for the corresponding acid. epa.govtdl.org For the ethyl ester, positive ion mode may also be applicable. The high selectivity of LC-MS/MS is derived from Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. epa.gov This process significantly reduces matrix interference and allows for highly sensitive and accurate quantification. tdl.org
Table 2: Representative LC-MS/MS Parameters for Analysis of Phenoxyacetic Acid Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Liquid Chromatograph | Applied Biosystems, AB-Sciex, or similar | epa.govepa.gov |
| Column | Synergi Hydro-RP (4.6 x 75 mm, 4 µm) or Zorbax SB-C8 (4.6 x 7.5 mm, 3.5 µm) | epa.gov |
| Mobile Phase | A: Water with 0.1% acetic acid or 5 mM ammonium (B1175870) acetate (B1210297); B: Acetonitrile/Methanol mixture | epa.govepa.gov |
| Ionization Source | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode for the acid form | epa.govepa.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | epa.gov |
| Example Transitions | For related compound 4-chlorophenol (B41353) (4-CP): m/z 127 → 91 (quantitation) and m/z 129 → 91 (confirmation) | epa.gov |
This table provides representative conditions based on the analysis of structurally similar compounds; optimization for this compound is necessary.
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structure determination of organic molecules. core.ac.uk Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule. weebly.com
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the oxyacetate group (–O–CH₂–), and the ethyl ester protons (–O–CH₂–CH₃). The ethyl group will characteristically appear as a quartet for the methylene (–CH₂–) protons coupled to the three methyl protons, and a triplet for the methyl (–CH₃) protons coupled to the two methylene protons. ethernet.edu.et The integration of these signals confirms the number of protons in each environment. core.ac.uk
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. weebly.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. core.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale/Reference |
|---|---|---|---|
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 | Characteristic ethyl ester signals. ethernet.edu.etresearchgate.net |
| Ethyl -OCH₂- | ~4.2 (quartet) | ~62 | Characteristic ethyl ester signals. ethernet.edu.etresearchgate.net |
| Acetate -OCH₂- | ~4.7 (singlet) | ~67 | Methylene adjacent to ether oxygen. researchgate.net |
| Aromatic C-H | ~6.9 - 7.4 (multiplet) | ~125 - 130 | Aromatic region, pattern depends on substitution. |
| Aromatic C-Cl | N/A | ~130 - 135 | Carbon directly attached to chlorine. |
| Aromatic C-O | N/A | ~150 - 155 | Carbon directly attached to ether oxygen. |
Values are estimates based on data for structurally similar compounds like ethyl 2-(2-bromophenoxy)acetate and general principles of NMR spectroscopy. researchgate.net The solvent is typically CDCl₃.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. Other significant peaks include those for the C–O–C (ether and ester) stretches, aromatic C=C bond vibrations, and C–Cl bond stretches. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the dichlorinated benzene (B151609) ring constitutes the primary chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or ethyl acetate would be expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of substituted benzene rings. nih.gov While UV-Vis is less specific for structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis using a calibration curve, especially in quality control settings. nih.gov
Table 4: Characteristic IR Absorption Bands and UV-Vis Data for this compound
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Source |
|---|---|---|---|
| Infrared (IR) | C=O stretch (ester) | 1730 - 1750 | nist.gov |
| C-O-C stretch (ether & ester) | 1050 - 1300 | nist.gov | |
| Aromatic C=C stretch | 1450 - 1600 | nist.gov | |
| C-Cl stretch | 700 - 850 | nist.gov |
| UV-Visible (UV-Vis) | λmax | ~270 - 290 nm | nih.gov |
Data are based on characteristic functional group frequencies and spectra of structurally related compounds.
V. Computational and Theoretical Investigations of Ethyl 2 2,6 Dichlorophenoxy Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. acadpubl.eu
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciensage.info Conversely, a small gap indicates a molecule is more reactive. For phenoxyacetate (B1228835) herbicides, the HOMO is typically localized over the dichlorophenyl ring, which is rich in electrons, while the LUMO is often distributed over the acetic acid or ester portion of the molecule. This distribution dictates how the molecule interacts with other species. Calculations for related phenoxyacetic acids using DFT methods provide an approximation of these values. mdpi.comdntb.gov.ua
Table 1: Representative FMO Parameters for a Phenoxyacetic Acid Moiety Calculated using DFT methods for analogous compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | ~ -6.5 to -7.0 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | ~ -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | ELUMO - EHOMO; correlates with chemical stability and reactivity. |
Note: These values are illustrative and based on calculations for structurally similar compounds like 2,4-D. The exact values for Ethyl 2-(2,6-dichlorophenoxy)acetate would require specific calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with biological receptors or other molecules. The MEP map uses a color scale to show different electrostatic potential values on the electron density surface. acadpubl.eu
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are concentrated around the oxygen atoms of the ether and carbonyl groups, as well as the chlorine atoms. sciensage.info
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms. sciensage.info
Green regions represent neutral or zero potential areas. sciensage.info
The MEP map for this compound would clearly show the electronegative nature of the phenoxy and ester moieties, highlighting them as key sites for hydrogen bonding and other electrostatic interactions within a biological target site. acadpubl.eu
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a range of possible conformations.
Conformational analysis using computational methods seeks to identify the most stable, low-energy conformers. For phenoxyacetic acids, key rotations occur around the C-O-C ether linkage and the C-C bond of the acetate (B1210297) side chain. DFT calculations have shown that the most stable conformer for the related 2,4-D is a dimer formed through hydrogen bonds between the carboxylic groups. mdpi.com For the ethyl ester, the conformation will be influenced by steric and electronic interactions between the dichlorophenyl ring and the ethyl acetate group.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds under physiological conditions (e.g., in a water box at 310 K), MD can assess the stability of a particular conformation or the stability of a ligand-protein complex. nih.govsci-hub.se For this compound, MD simulations could reveal how the molecule flexes and adapts its shape upon binding to a target protein, providing insights into the binding process that static models cannot capture. nih.gov
Structure-Activity Relationship (SAR) Modeling Approaches
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity.
QSAR modeling is a computational technique that attempts to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. researchgate.net For a class of herbicides like phenoxyacetates, a QSAR model might correlate herbicidal potency with descriptors such as:
Hydrophobicity (LogP): The compound's affinity for fatty environments, affecting its transport and accumulation.
Electronic Parameters (e.g., Hammett constants): The electron-withdrawing or -donating nature of substituents on the phenyl ring.
Steric Parameters (e.g., Taft parameters, molar refractivity): The size and shape of the molecule and its substituents.
By developing a QSAR equation from a set of known phenoxyacetate herbicides, the activity of a new or untested compound like this compound could be predicted.
Table 2: Example Molecular Descriptors Used in QSAR for Phenoxyacetic Herbicides
| Descriptor | Type | Significance |
| LogP | Hydrophobic | Relates to membrane permeability and transport. |
| Dipole Moment | Electronic | Measures the overall polarity of the molecule. |
| Molar Refractivity | Steric/Electronic | Relates to molecular volume and polarizability. |
| HOMO/LUMO Energy | Quantum Chemical | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For auxinic herbicides, including phenoxyacetates, the primary target is a family of auxin receptor proteins, specifically TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box). nih.gov
Docking simulations place this compound (or more commonly, its active acid form) into the auxin-binding pocket of the TIR1/AFB receptor. nih.gov The results of these simulations can:
Predict the binding pose: The specific orientation and conformation of the ligand within the binding site.
Estimate binding affinity: A scoring function calculates a value (e.g., in kcal/mol) that suggests the strength of the interaction.
Identify key interactions: The simulation reveals specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the chlorine atoms).
Studies on 2,4-D show that it fits well into the deep auxin-binding pocket of the TIR1 receptor. nih.gov The carboxylate group typically forms crucial hydrogen bonds, while the dichlorophenyl ring engages in hydrophobic interactions with nonpolar residues. Similar interactions would be expected for the 2,6-dichloro analogue, and docking studies can help rationalize its biological activity at a molecular level. nih.gov
Vi. Broader Academic Implications and Future Research Directions for Ethyl 2 2,6 Dichlorophenoxy Acetate
Potential Applications as a Chemical Probe in Research
A chemical probe is a small molecule used to study biological systems. Given the biological activity of related phenoxyacetic acid compounds, Ethyl 2-(2,6-dichlorophenoxy)acetate holds potential as a chemical probe, although specific applications are yet to be explored. The utility of its parent acid's derivatives in interacting with biological targets, such as enzymes and receptors, suggests that this ester could be developed to investigate specific biological pathways.
The structural differences between the 2,6-dichloro and the more common 2,4-dichloro substitution pattern could translate to differences in biological specificity and activity. Research into derivatives of 2,4-dichlorophenoxyacetic acid has focused on their potential as selective inhibitors of enzymes like COX-2. While no direct studies on the enzyme inhibitory activity of this compound have been published, its structural similarity to other biologically active phenoxyacetates makes this a compelling area for future investigation. Its potential to interact with specific cellular targets could allow researchers to dissect complex biological processes.
Integration within Principles of Green Chemistry
The synthesis of esters like this compound traditionally involves methods that may not align with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. The future development of this compound necessitates the integration of more sustainable synthetic routes.
Modern approaches to ester synthesis that could be applied include the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. For instance, the optimization of ethyl acetate (B1210297) synthesis has been explored using response surface methodology to enhance conversion rates with catalysts like sulfosuccinic acid dergipark.org.tr. Furthermore, techniques such as ultrasonically promoted synthesis under phase transfer catalysis conditions have been shown to enhance reaction rates and yields for similar esters, such as ethyl 2-(naphthalen-2-yloxy)acetate bcrec.id. The application of such technologies could lead to a more efficient and environmentally benign production process for this compound. Another avenue for greening the synthesis would be the use of more environmentally friendly solvents. Research has demonstrated the feasibility of replacing solvents like acetonitrile (B52724) and chlorobenzene (B131634) with greener alternatives such as ethyl acetate in other chemical processes nih.gov.
The table below outlines potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Potential Application to Synthesis | Benefit |
| Use of Catalysis | Employing solid acid catalysts or phase transfer catalysts. | Reduced waste, catalyst reusability, and milder reaction conditions. |
| Atom Economy | Optimizing reaction conditions to maximize the incorporation of starting materials into the final product. | Increased efficiency and reduced by-product formation. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like bio-based solvents. | Reduced environmental impact and improved worker safety. |
| Energy Efficiency | Utilizing methods like ultrasonic promotion to conduct reactions at lower temperatures and for shorter durations. | Lower energy consumption and reduced costs. |
Identification of Critical Research Gaps for Comprehensive Understanding
A comprehensive understanding of this compound is currently hampered by significant gaps in the scientific literature, especially when compared to the extensive body of research on its 2,4-D isomer. The following areas represent critical research gaps that need to be addressed:
Biological Activity and Mechanism of Action: There is a notable lack of data on the specific biological effects of this compound. Research is needed to determine its activity on various organisms and cell lines, and to elucidate its molecular mechanism of action. This includes studies on potential enzyme inhibition, receptor binding, and effects on gene expression.
Environmental Fate and Degradation: While the environmental degradation of 2,4-D has been studied, including through photodegradation and microbial action, similar information for this compound is absent nih.govmdpi.com. Studies on its persistence, mobility, and degradation pathways in soil and water are crucial for assessing its environmental impact.
Comparative Toxicology: A direct comparative toxicological assessment between this compound and its other isomers is a significant research gap. Such studies would clarify whether the different substitution pattern on the phenyl ring leads to altered toxicity profiles.
The table below summarizes the key research gaps for this compound.
| Research Area | Identified Gap | Rationale for Future Study |
| Biochemistry | Lack of data on enzyme and receptor interactions. | To understand its potential as a bioactive molecule and for the development of chemical probes. |
| Environmental Science | Absence of studies on its environmental persistence, degradation, and mobility. | To evaluate its potential environmental risks and establish its lifecycle. |
| Toxicology | No comprehensive toxicological profile or comparative studies with related isomers. | To assess its safety and understand structure-activity relationships. |
| Synthetic Chemistry | Limited exploration of optimized and green synthesis routes. | To develop more efficient, cost-effective, and environmentally friendly production methods. |
Addressing these research gaps through targeted studies will be essential to fully characterize this compound and to determine its potential applications and implications in both academic and industrial contexts.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-(2,6-dichlorophenoxy)acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2,6-dichlorophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile under reflux (3–4 hours). Post-reaction, the product is extracted with ethyl acetate, washed, and purified via recrystallization or column chromatography . Yield optimization requires careful pH control during workup (pH 5–6) to avoid salt formation and product loss. Harsh conditions (e.g., strong acids) should be avoided to prevent ester hydrolysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
- NMR : Assigning signals for the dichlorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm in NMR) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, coupled with mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H] at m/z 323.9) .
- X-ray crystallography : For definitive structural confirmation, single crystals are grown via slow evaporation of ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound derivatives?
Low yields often arise from steric hindrance at the phenoxy group or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Temperature control : Lowering reaction temperatures to reduce byproduct formation (e.g., dichlorophenol dimerization) .
- Protecting groups : Temporarily blocking reactive sites (e.g., acetylation of hydroxyl groups) before introducing the ester moiety .
Q. How are impurities in this compound identified and quantified during pharmaceutical synthesis?
Impurity profiling involves:
- HPLC-MS : Detecting residual starting materials (e.g., 2,6-dichlorophenol) and hydrolyzed products (e.g., 2-(2,6-dichlorophenoxy)acetic acid) .
- Forced degradation studies : Exposing the compound to heat, light, or acidic/basic conditions to simulate stability issues. For example, acidic hydrolysis generates the free carboxylic acid, detectable via NMR (δ ~175 ppm) .
Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing chlorine atoms on the phenoxy ring increase the electrophilicity of the adjacent carbonyl carbon. Density functional theory (DFT) calculations predict enhanced susceptibility to nucleophilic attack (e.g., by amines or hydrazines) at the ester group. Kinetic studies using NMR monitoring reveal second-order dependence on nucleophile concentration, supporting an S2-like mechanism .
Q. How does the compound’s solubility profile impact formulation for pharmacological studies?
this compound is lipophilic (logP ~3.5), limiting aqueous solubility. Formulation strategies include:
Q. What environmental persistence data exist for dichlorophenoxy derivatives, and how are degradation pathways studied?
While direct data on this compound are limited, analogs like 2,6-DCPP (2-(2,6-dichlorophenoxy)propionic acid) show moderate persistence in aquatic systems. Degradation studies use:
- Sand filtration models : Assessing microbial breakdown in quartz sand columns under aerobic conditions .
- LC-MS/MS : Identifying metabolites such as 2,6-dichlorophenol, which is further mineralized via β-oxidation pathways .
Methodological Notes
- Synthetic protocols should prioritize anhydrous conditions to prevent ester hydrolysis .
- Analytical workflows must include orthogonal techniques (e.g., NMR + HPLC-MS) to resolve isomeric impurities .
- Environmental studies require spiking experiments with isotopically labeled compounds (e.g., -labeled esters) to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
